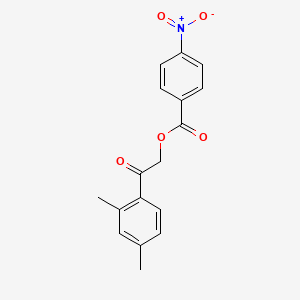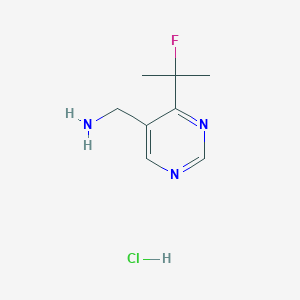
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride”, also known as FPYMA hydrochloride, is a chemical compound of great interest to the scientific community. It has the molecular formula C8H13ClFN3 and is identified by the CAS number 1427195-20-7 .
Molecular Structure Analysis
The InChI code for FPYMA hydrochloride is 1S/C8H12FN3.2ClH/c1-8(2,9)7-6(3-10)4-11-5-12-7;;/h4-5H,3,10H2,1-2H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Bone Disorder Treatment
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride may have implications in bone disorder treatments. A related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a potential treatment for bone disorders. It targets the Wnt beta-catenin cellular messaging system, showing promising results in increasing the trabecular bone formation rate in rats (Pelletier et al., 2009).
Synthesis of Novel Compounds
The compound's structure allows for the synthesis of novel compounds. For instance, a study on the reaction of 4-trichloromethyl-1H-pyrimidin-2-ones with various reactants led to new pyrimidin-2-ones, which can be further explored for various applications (Zanatta et al., 2005).
Antidepressant Potential
A derivative of methanamine, namely 1-(1-benzoylpiperidin-4-yl)methanamine, showed potential as an antidepressant. It acted as a "biased agonist" of serotonin 5-HT1A receptors and exhibited high selectivity and antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).
Crystal Structure Analysis
The crystal structure of a related compound, nuarimol (which contains a pyrimidine ring similar to the compound ), was analyzed, providing insights into its structural properties. This can aid in understanding the physical and chemical properties of pyrimidine-containing compounds (Kang et al., 2015).
Formulation Development
The development of a formulation for a poorly water-soluble compound related to (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride was studied. This research can inform the development of effective formulations for similar compounds (Burton et al., 2012).
Antifungal Agent Synthesis
The synthesis process of voriconazole, a broad-spectrum triazole antifungal agent, includes the use of a pyrimidine derivative. This demonstrates the utility of pyrimidine derivatives in synthesizing effective antifungal agents (Butters et al., 2001).
Antibacterial Activity
A study on pyrazolo[1,5-a]pyrimidine compounds revealed their antibacterial potential. This indicates that similar compounds, like (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride, might also possess antibacterial properties (He et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3.ClH/c1-8(2,9)7-6(3-10)4-11-5-12-7;/h4-5H,3,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRJYCAXIGQSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride | |
CAS RN |
1427195-20-7 | |
| Record name | 5-Pyrimidinemethanamine, 4-(1-fluoro-1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Ethynylimidazo[1,2-A]pyridine](/img/structure/B1403956.png)
![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)
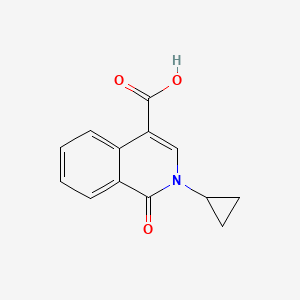
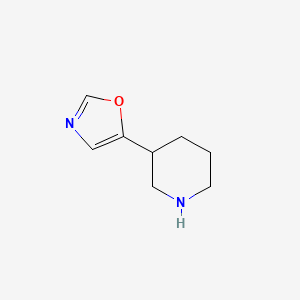

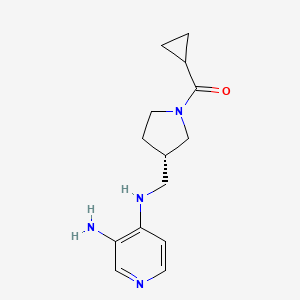

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)
![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)
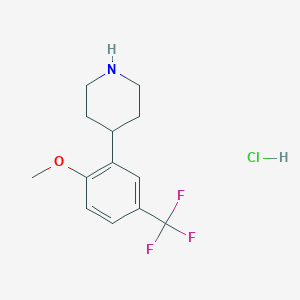
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)
